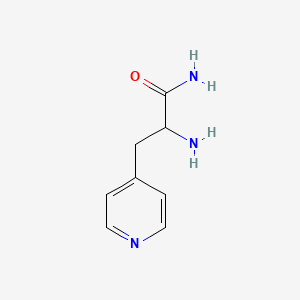

2-Amino-3-(pyridin-4-YL)propanamide

Description

Contextualization of 2-Amino-3-(pyridin-4-YL)propanamide in Contemporary Chemical Biology

In the realm of contemporary chemical biology, small molecules are indispensable for dissecting complex cellular processes and identifying novel drug targets. This compound belongs to a class of compounds that lies at the intersection of amino acid derivatives and heterocyclic chemistry. The presence of a propanamide backbone provides a peptidic character, suggesting potential interactions with enzymes and other proteins. The terminal amino group and the pyridine (B92270) ring introduce functionalities that can engage in a variety of non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition within a biological milieu.

Historical Perspectives on Pyridine-Containing Propanamide Scaffolds in Medicinal Chemistry Research

The journey of pyridine-containing scaffolds in medicinal chemistry is a rich narrative of discovery and innovation. Historically, the pyridine ring has been a cornerstone in the development of a wide array of therapeutic agents, from the antitubercular drug isoniazid (B1672263) to the anti-ulcer medication omeprazole. nih.gov The incorporation of a propanamide side chain onto a pyridine core is a more recent, yet rapidly evolving, area of research.

This structural motif has been investigated for its potential to yield compounds with diverse biological activities. For instance, derivatives of N-(pyridin-4-yl)propanamide have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. The flexibility of the propanamide linker allows for the spatial orientation of the pyridine ring and other substituents to be fine-tuned for optimal interaction with biological targets. Furthermore, the amide bond is a key feature of many biologically active molecules and its presence in this scaffold makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The historical success of pyridine-based drugs provides a strong impetus for the continued exploration of novel derivatives like this compound. researchgate.netsciencepublishinggroup.com

Rationale for Academic Investigation into this compound

The academic investigation of this compound is predicated on the established biological significance of its constituent parts and the promising activities of structurally related compounds. The primary rationale for its study can be broken down into several key areas:

Anticancer Potential: Numerous pyridine derivatives have demonstrated potent anticancer activity. Research into related structures, such as certain indole-propanamides bearing a pyridin-4-yl moiety, has revealed inhibitory effects on key signaling pathways in cancer cells. For example, the compound 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide (AD412) has been identified as an immunosuppressive agent that inhibits JAK3, a kinase implicated in some cancers. researchgate.net

Enzyme Inhibition: The propanamide structure is a common feature in many enzyme inhibitors. The amino acid-like portion of this compound suggests it could be a substrate mimic or an allosteric modulator for various enzymes, including proteases and kinases, which are critical targets in many diseases.

Neurological and Immunological Applications: The pyridine scaffold is present in compounds that target the central nervous system. For instance, derivatives of (2-arylquinolin-4-yl)oxypropanamides have been developed as ligands for the translocator protein (18 kDa), a target for neuroimaging and potential therapeutic intervention in neuroinflammatory conditions. bldpharm.com The aforementioned immunosuppressive activity of a related propanamide further highlights the potential for this class of compounds in treating autoimmune diseases and preventing allograft rejection. researchgate.net

Antimicrobial Activity: The search for new antimicrobial agents is a global health priority. Pyridine derivatives have a long history of use as antibacterial and antifungal agents. nih.gov The unique combination of a pyridine ring and a propanamide chain in this compound makes it a candidate for screening against a panel of pathogenic microbes.

The table below summarizes the biological activities of some structurally related pyridine-containing propanamides, providing a data-driven rationale for the investigation of this compound.

| Compound Name | Investigated Biological Activity | Reference |

| 3-Phenyl-N-(pyridin-4-yl)propanamide | Anticancer, antimicrobial, anti-inflammatory | Current time information in Bangalore, IN. |

| 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide (AD412) | Immunosuppressive (JAK3 inhibitor) | researchgate.net |

| (l)-N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide | Translocator Protein (18 kDa) ligand | bldpharm.com |

| (E)-N-(3,5-dibromo-4-methoxystyryl)-3-(hydroxyimino)-3-(pyridin-4-yl)propanamide | Cytotoxic against human malignant melanoma cells | sigmaaldrich.com |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives | Anticancer, antibacterial, antifungal, antioxidant | frontiersin.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-amino-3-pyridin-4-ylpropanamide |

InChI |

InChI=1S/C8H11N3O/c9-7(8(10)12)5-6-1-3-11-4-2-6/h1-4,7H,5,9H2,(H2,10,12) |

InChI Key |

OWWDLVJEAQSCNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CC(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Pyridin 4 Yl Propanamide

Classical Synthetic Routes to 2-Amino-3-(pyridin-4-YL)propanamide

The classical synthesis of this compound often involves a multi-step process that begins with the construction of the amino acid backbone followed by the formation of the amide group.

Strecker Synthesis Adaptations for this compound Precursors

The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.org In the context of this compound, this synthesis is adapted to prepare its direct precursor, 2-amino-3-(pyridin-4-yl)propanoic acid, also known as 4-pyridylalanine. nih.gov The general mechanism involves three key steps:

Imine Formation: The synthesis typically starts with 4-pyridinecarboxaldehyde, which reacts with ammonia (B1221849) in the presence of a cyanide source, such as potassium cyanide. The ammonia first forms an imine with the aldehyde. masterorganicchemistry.comnrochemistry.com

α-Aminonitrile Formation: The cyanide ion then attacks the imine carbon, leading to the formation of an α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, usually under acidic conditions, to yield the carboxylic acid, 4-pyridylalanine. masterorganicchemistry.comyoutube.com

Reaction Scheme for Strecker Synthesis of 4-Pyridylalanine

| Reactants | Reagents | Intermediate | Product |

|---|---|---|---|

| 4-Pyridinecarboxaldehyde | 1. NH₃, KCN | 2-Amino-3-(pyridin-4-yl)acetonitrile | (±)-2-Amino-3-(pyridin-4-yl)propanoic acid |

Amidolysis and Amidation Strategies in this compound Production

Once the precursor, 2-amino-3-(pyridin-4-yl)propanoic acid, is synthesized, the final step is the formation of the primary amide. This can be achieved through several standard amidation or amidolysis methods.

Amidation of the Carboxylic Acid: The most direct approach involves the activation of the carboxylic acid group of 4-pyridylalanine, followed by reaction with an ammonia source. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Amidolysis of Esters: An alternative route is the conversion of the amino acid to its corresponding ester, typically a methyl or ethyl ester, followed by amidolysis. This involves reacting the ester with a high concentration of ammonia in a suitable solvent. This method can sometimes offer advantages in terms of purification and handling of intermediates.

Modern and Stereoselective Syntheses of this compound

Modern synthetic efforts have focused on developing more efficient and stereoselective methods to obtain enantiomerically pure this compound, which is often crucial for its intended applications.

Asymmetric Approaches to Chiral this compound

Achieving a specific stereochemistry (either the (R)- or (S)-enantiomer) is a key objective in modern organic synthesis. For this compound, this is typically accomplished by employing chiral auxiliaries or asymmetric catalysts in the synthesis of the amino acid precursor.

Asymmetric Strecker Reaction: The classical Strecker synthesis can be modified to be asymmetric. One common approach is to use a chiral amine or ammonia equivalent, such as (S)-α-phenylethylamine, as a chiral auxiliary. wikipedia.org This auxiliary directs the addition of the cyanide ion to one face of the imine, leading to a diastereomeric mixture of α-aminonitriles that can be separated. Subsequent hydrolysis and removal of the auxiliary yield the enantiomerically enriched amino acid.

Catalytic asymmetric Strecker reactions have also been developed, using chiral catalysts to control the enantioselectivity of the cyanide addition to the imine. wikipedia.orgorganic-chemistry.org

Enzymatic Resolution: Another powerful technique is the enzymatic resolution of the racemic amino acid or a derivative. Specific enzymes can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally friendly and sustainable. Key areas of focus include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or even performing reactions under solvent-free conditions. organic-chemistry.org

Catalytic Methods: Employing catalytic methods, both chemical and enzymatic, reduces the need for stoichiometric reagents, thereby minimizing waste. organic-chemistry.orgnih.gov For instance, the use of biocatalysis with pyridoxal (B1214274) 5'-phosphate (PLP) enzymes offers a green route to noncanonical amino acids. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus reducing waste. The Strecker synthesis, in its essence, is an atom-economical reaction.

Comparison of Classical and Green Synthesis Approaches

| Feature | Classical Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often uses chlorinated or other hazardous solvents. | Prioritizes water, ethanol, or solvent-free conditions. organic-chemistry.org |

| Reagents | May use stoichiometric amounts of toxic reagents like KCN. | Employs catalytic amounts of reagents and explores less toxic alternatives. organic-chemistry.org |

| Stereoselectivity | Often produces racemic mixtures requiring resolution. | Aims for direct asymmetric synthesis using chiral catalysts or enzymes. wikipedia.orgnih.gov |

| Waste | Can generate significant amounts of chemical waste. | Designed to minimize waste through higher atom economy and catalysis. |

Optimization of Synthetic Pathways for Research Scale Production of this compound

For research-scale production, the optimization of synthetic pathways is crucial to ensure a reliable and efficient supply of the compound. Key parameters for optimization include:

Reaction Conditions: Fine-tuning of temperature, reaction time, and concentration of reactants to maximize yield and purity.

Purification Methods: Developing efficient and scalable purification protocols, such as crystallization or chromatography, to isolate the desired product with high purity.

Starting Material Accessibility: Choosing synthetic routes that utilize readily available and cost-effective starting materials.

Recent research has focused on the development of practical, large-scale syntheses of related amino acids and their derivatives, which can be adapted for this compound. nih.gov This includes optimizing reaction conditions to suppress side reactions and facilitate the isolation of the product.

Biological Activity and Mechanistic Studies of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no publicly available research data on the biological activity and mechanistic studies of the specific chemical compound This compound .

Searches were conducted to identify information pertaining to the following areas as outlined in the requested article structure:

Biological Activity and Mechanistic Studies of 2 Amino 3 Pyridin 4 Yl Propanamide

Target Engagement Studies of 2-Amino-3-(pyridin-4-YL)propanamide

Despite thorough investigation, no studies were found that have evaluated this compound for its effects on molecular targets, its modulation of cellular responses, or its target engagement. Therefore, data tables and detailed research findings for these specific areas cannot be provided.

While the broader class of pyridine-containing compounds and amino-propanamide structures are of significant interest in medicinal chemistry and have been investigated for various biological activities, the specific combination of these moieties in This compound has not been the subject of published research to date.

Consequently, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of scientific data.

Biophysical Methods for Confirming this compound Target Interaction

No information is available in the current scientific literature regarding the use of biophysical methods to study the target interactions of this compound.

Proteomic Approaches to Identify this compound Binding Partners

There are no published studies that have employed proteomic approaches to identify the binding partners of this compound.

Structure Activity Relationship Sar Studies of 2 Amino 3 Pyridin 4 Yl Propanamide and Its Derivatives

Elucidation of Key Structural Features for 2-Amino-3-(pyridin-4-YL)propanamide Activity

The biological activity of this compound is intrinsically linked to its unique chemical architecture. The molecule is composed of three primary pharmacophoric elements: a pyridine (B92270) ring, a propanamide backbone, and a primary amino group. The spatial arrangement and electronic properties of these features are crucial for its interaction with biological targets.

The pyridin-4-yl moiety is a key determinant of activity. The nitrogen atom in the pyridine ring, with its lone pair of electrons, can act as a hydrogen bond acceptor, which is a critical interaction for binding to many biological macromolecules. nih.govnih.gov The position of the nitrogen atom at the 4-position of the pyridine ring dictates the vector and distance of this potential hydrogen bond, which can significantly impact binding affinity. Furthermore, the aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket. Studies on other 4-substituted pyridine derivatives have shown that the electronic nature of substituents on the pyridine ring can modulate the basicity of the pyridine nitrogen and thereby influence biological activity. nih.gov

The propanamide backbone serves as a scaffold, positioning the other functional groups in a specific three-dimensional orientation. The amide bond itself is a rigid and planar structure due to resonance, which restricts the conformational flexibility of the molecule. organicchemexplained.comnih.gov This rigidity can be advantageous for locking the molecule into a bioactive conformation. The carbonyl oxygen of the amide can act as a hydrogen bond acceptor, while the N-H group can function as a hydrogen bond donor, providing additional points of interaction with a biological target. organicchemexplained.com

The primary amino group at the C2 position is another critical feature. This group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge can engage in strong electrostatic interactions or ionic bonds with negatively charged residues, such as aspartate or glutamate, in a binding site. The stereochemistry at this chiral center is also expected to be crucial, as biological systems are often highly stereoselective.

Design and Synthesis of this compound Analogues

The systematic modification of the this compound scaffold is a cornerstone of SAR studies. By synthesizing and evaluating a series of analogues, researchers can probe the importance of each structural component.

Modifications on the Pyridine Moiety of this compound

Modifications to the pyridine ring can explore the impact of sterics, electronics, and lipophilicity on biological activity. Common synthetic strategies involve the introduction of various substituents at different positions on the pyridine ring. For instance, Suzuki or Stille cross-coupling reactions can be employed to introduce aryl or alkyl groups. researchgate.net Nucleophilic aromatic substitution reactions can also be utilized to introduce a range of functional groups. Bioisosteric replacement of the pyridine ring with other heterocycles, such as pyrimidine, pyrazine, or even non-aromatic rings, can also provide valuable insights into the necessity of the pyridine core. researchgate.netajptr.comrsc.org

| Compound ID | R1 | R2 | R3 | R4 | Synthetic Method |

| 4.2.1.1 | H | H | H | H | Starting Material |

| 4.2.1.2 | Cl | H | H | H | Nucleophilic Aromatic Substitution |

| 4.2.1.3 | H | OCH3 | H | H | Palladium-catalyzed Cross-coupling |

| 4.2.1.4 | H | H | CF3 | H | Trifluoromethylation Reaction |

| 4.2.1.5 | H | Phenyl | H | H | Suzuki Coupling |

Variations on the Amide and Amino Groups of this compound

The amide and amino groups offer multiple avenues for modification. The primary amino group can be N-alkylated or N-acylated to explore the impact of steric bulk and charge neutralization. google.com The amide nitrogen can also be substituted, or the entire amide group can be replaced with other functionalities like a sulfonamide or a ketone to probe the importance of the hydrogen bonding and planarity of the amide bond. nih.gov The synthesis of these analogues often involves standard peptide coupling reagents or reductive amination procedures. nih.govgoogle.com

| Compound ID | R5 (Amino Group) | R6 (Amide Group) | Synthetic Method |

| 4.2.2.1 | H | H | Starting Material |

| 4.2.2.2 | CH3 | H | Reductive Amination |

| 4.2.2.3 | Acetyl | H | N-Acylation |

| 4.2.2.4 | H | CH3 | N-Alkylation of Amide |

| 4.2.2.5 | H | Benzyl | Amide formation with Benzylamine |

Side Chain Diversification in this compound Derivatives

Alterations to the side chain connecting the pyridine ring to the propanamide backbone can investigate the optimal length and flexibility for activity. This can be achieved by synthesizing homologues with shorter or longer alkyl chains. Furthermore, introducing conformational constraints, such as a double bond or a cyclopropyl (B3062369) group, can provide insights into the bioactive conformation. The synthesis of these derivatives might involve multi-step sequences starting from different pyridine-containing building blocks. acs.orgrsc.org

| Compound ID | Side Chain | Synthetic Method |

| 4.2.3.1 | -CH2- | Starting Material |

| 4.2.3.2 | -(CH2)2- | Multi-step synthesis from 4-pyridineethanol |

| 4.2.3.3 | -CH=CH- (E) | Wittig Reaction |

| 4.2.3.4 | Cyclopropyl | Simmons-Smith Reaction on alkene precursor |

| 4.2.3.5 | -O-CH2- | Williamson Ether Synthesis |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.comchemrevlett.com For the this compound scaffold, a QSAR model could be developed to predict the activity of novel analogues and to guide the design of more potent compounds.

The development of a QSAR model begins with the generation of a dataset of synthesized analogues with their corresponding measured biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., steric, electronic, and hydrophobic fields). youtube.com

Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity. chemrevlett.comchemrevlett.com For instance, a hypothetical QSAR equation for this scaffold might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole_Moment) + c3*(HOMO) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP represents lipophilicity, Dipole_Moment reflects polarity, and HOMO is the energy of the highest occupied molecular orbital.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by generating 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.govnih.gov These maps can be invaluable for understanding the specific interactions with the target and for designing new molecules with enhanced binding affinity. A robust and validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. rsc.orgnih.govwjpsonline.com

Computational Chemistry and Molecular Modeling of 2 Amino 3 Pyridin 4 Yl Propanamide

Conformational Analysis of 2-Amino-3-(pyridin-4-YL)propanamide

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For this compound, the presence of multiple rotatable bonds allows for a range of possible conformations. The preferred conformation is determined by a delicate balance of steric and electronic effects.

Table 1: Computed Properties of 2-Amino-3-(pyridin-YL)propanamide Isomers

| Property | 2-Amino-3-(pyridin-3-yl)propanamide | 2-Amino-3-(pyridin-4-ylmethoxy)propanamide | 2-Amino-3-(2-pyridin-4-ylethylamino)propanamide |

| PubChem CID | 64990591 nih.gov | 83214103 nih.gov | 103239976 nih.gov |

| Molecular Formula | C8H11N3O nih.gov | C9H13N3O2 nih.gov | C10H16N4O nih.gov |

| Molecular Weight | 165.19 g/mol nih.gov | 195.22 g/mol | 208.26 g/mol nih.gov |

| XLogP3-AA | -0.8 nih.gov | -0.6 | -1.3 nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov | 2 | 3 |

| Hydrogen Bond Acceptor Count | 3 nih.gov | 4 | 4 |

| Rotatable Bond Count | 3 nih.gov | 5 | 6 |

This table presents a comparison of computed properties for isomers and derivatives of 2-Amino-3-(pyridin-YL)propanamide, providing insights into how structural changes affect key physicochemical parameters relevant to drug design.

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. This is a critical step in structure-based drug design, allowing for the identification of potential biological targets and the elucidation of binding modes.

The pyridine (B92270) scaffold is a common motif in many biologically active compounds and is known to interact with a wide range of protein targets. nih.gov For this compound, potential interactions could involve hydrogen bonding with the amino and amide groups, as well as π-π stacking or cation-π interactions involving the pyridine ring.

Docking studies of other pyridine-containing compounds have revealed key interactions within the binding sites of various enzymes and receptors. For instance, in a study of 3-amino-2-methylpyridine (B1201488) derivatives as BAZ2B bromodomain ligands, the pyridine head was found to form a water-mediated hydrogen bond with a conserved tyrosine residue, while the amino linker acted as a hydrogen bond donor. nih.gov Similarly, docking of bichalcones into sirtuin binding pockets predicted hydrogen bonding between hydroxyl groups and backbone residues. researchgate.net These examples suggest that the amino and pyridine moieties of this compound could engage in similar specific interactions with protein targets.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Given its drug-like properties, this compound could be included in virtual screening libraries to identify novel hits for various targets.

Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, is a powerful approach. A successful virtual screening campaign often involves a multi-step process, including initial docking followed by more rigorous scoring and filtering. nih.gov For example, a virtual screening study to identify inhibitors of the G2019S mutant of LRRK2 employed a stepwise approach that led to the discovery of potent inhibitors. nih.gov A similar strategy could be employed to screen for compounds that bind to a target of interest, with this compound and its derivatives being part of the screening library.

Table 2: Examples of Docking Studies with Pyridine-Containing Ligands

| Ligand/Scaffold | Target Protein | Key Predicted Interactions | Reference |

| 3-Amino-2-methylpyridine derivatives | BAZ2B bromodomain | Water-mediated H-bond with Tyr1901, H-bond with Pro1888 | nih.gov |

| Bichalcones | Sirtuins (Sirt1 and Sirt2) | H-bond interactions with backbone residues | researchgate.net |

| 4-(2-amino-5-phenylpyrimidin-4-yl)benzene-1,3-diol | G2019S mutant of LRRK2 | Multiple H-bonds with hinge region, hydrophobic interactions | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | π-alkyl interactions with Leu105, Met93, Ala185; H-bond with Glu172 | csic.es |

This table illustrates the types of interactions that pyridine-containing compounds can form with various protein targets, providing a basis for predicting the potential binding modes of this compound.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes, binding events, and the influence of the solvent environment over time.

For this compound, MD simulations can be used to explore its conformational landscape in an aqueous environment, providing a more realistic picture than static models. Furthermore, if a potential protein target is identified through docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to identify key interactions that are maintained throughout the simulation.

A recent study proposed a workflow using multiple short MD simulations with tailored Lennard-Jones potentials to predict fragment binding modes. chemrxiv.org This approach could be particularly useful for a relatively small molecule like this compound to explore its potential binding sites on a protein surface. By simulating the protein in the presence of a high concentration of the fragment, the most favorable binding poses can be identified and analyzed. chemrxiv.org

De Novo Design Approaches Utilizing the this compound Core

De novo design involves the computational generation of novel molecular structures with desired properties. The this compound core can serve as a valuable scaffold for such design efforts. Its structural features, including a rigid aromatic ring and flexible side chains with hydrogen bonding capabilities, make it an attractive starting point for creating new molecules with specific biological activities.

Recent advances in de novo design have utilized deep learning and reinforcement learning to generate molecules with optimized properties. bakerlab.org The pyridine scaffold is frequently employed in drug design due to its favorable physicochemical properties and its ability to engage in a variety of interactions. nih.gov By using the this compound core as a starting point, new substituents can be computationally added and evaluated for their potential to enhance binding affinity and selectivity for a given target. For example, a structure-based de novo design approach was successfully used to optimize an initial hit into a highly potent inhibitor of the G2019S mutant of LRRK2. nih.gov This highlights the potential of using the this compound scaffold in similar lead optimization campaigns.

Advanced Analytical Techniques in the Research of 2 Amino 3 Pyridin 4 Yl Propanamide

Spectroscopic Characterization Methods for 2-Amino-3-(pyridin-4-YL)propanamide in Research

Spectroscopic techniques are indispensable for the structural verification of this compound. These methods probe the interaction of the molecule with electromagnetic radiation, providing a fingerprint of its chemical structure.

Advanced NMR Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of this compound. While specific research-grade spectra for this exact compound are not widely published in public literature, standard 1D and 2D NMR experiments would be routinely applied for its characterization. A Certificate of Analysis for the closely related precursor, (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, confirms that its ¹H NMR spectrum is consistent with its structure. medchemexpress.eu

For this compound, a typical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the aliphatic chain, and the amide and amine groups. The chemical shifts and coupling patterns would provide information about the connectivity of the atoms.

Expected ¹H and ¹³C NMR Data:

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to assemble the complete molecular structure.

COSY spectra would reveal proton-proton couplings, for instance, between the α- and β-protons of the propanamide backbone.

HSQC spectra would correlate directly bonded proton and carbon atoms.

HMBC spectra would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the pyridinyl group to the propanamide moiety.

| Technique | Information Gained | Relevance to this compound |

| ¹H NMR | Provides information on the chemical environment of protons. | Elucidates the number and type of protons, and their neighboring atoms. |

| ¹³C NMR | Provides information on the carbon skeleton. | Confirms the number and types of carbon atoms in the molecule. |

| COSY | Shows correlations between coupled protons. | Establishes the connectivity of protons within the aliphatic chain. |

| HSQC | Correlates protons to their directly attached carbons. | Assigns specific protons to their corresponding carbon atoms. |

| HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Confirms the overall assembly of the molecule, including the link between the pyridine ring and the propanamide group. |

High-Resolution Mass Spectrometry Applications for this compound Metabolism Studies (Non-Clinical)

High-resolution mass spectrometry (HRMS) is a key technique for studying the non-clinical metabolism of this compound. It allows for the accurate mass determination of the parent compound and its metabolites, facilitating their identification.

In a typical non-clinical in vitro metabolism study, the compound would be incubated with liver microsomes or other enzyme systems. HRMS, often coupled with liquid chromatography (LC-MS), would then be used to analyze the resulting mixture. The high mass accuracy of instruments like Orbitrap or TOF (Time-of-Flight) mass spectrometers allows for the determination of elemental compositions for the parent drug and its metabolites.

Expected Fragmentation Patterns:

While specific experimental data for this compound is not available in the public domain, general fragmentation patterns for similar structures, such as propanamide, can be informative. docbrown.info For this compound, common fragmentation pathways in tandem mass spectrometry (MS/MS) would likely involve:

Loss of the amide group (CONH₂)

Cleavage of the bond between the α- and β-carbons.

Fragmentation of the pyridine ring.

These fragmentation patterns are crucial for the structural elucidation of potential metabolites, which might include hydroxylated, N-oxidized, or glucuronidated species.

| Ion | m/z (Expected) | Possible Identity |

| [M+H]⁺ | 166.0975 | Protonated parent molecule |

| [M-NH₂]⁺ | 150.0652 | Loss of the amino group from the aliphatic chain |

| [M-CONH₂]⁺ | 122.0757 | Loss of the primary amide group |

| Pyridine fragment | 79.0444 | Fragment corresponding to the pyridine ring |

Chromatographic Separations for Purity Assessment and Isolation of this compound and its Metabolites (Non-Clinical)

Chromatographic techniques are fundamental for the separation and purification of this compound and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly used methods.

For purity assessment, a reversed-phase HPLC method would typically be employed. A Certificate of Analysis for the related compound, (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, indicates a purity of 98.43% as determined by HPLC, demonstrating the utility of this technique for quality control. medchemexpress.eu

Typical HPLC Parameters for Purity Assessment:

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |

| Gradient | A linear gradient from low to high organic phase (Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength appropriate for the pyridine chromophore (e.g., 254 nm) |

For the isolation of non-clinical metabolites, preparative HPLC would be used. The conditions would be similar to the analytical method but with a larger column and higher flow rates to handle larger sample quantities. The fractions corresponding to the metabolites would be collected for further structural analysis by NMR and MS.

X-ray Crystallography of this compound and Its Co-Crystals with Biological Macromolecules

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, the crystal structure of a related compound, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, has been determined. researchgate.net In this related structure, the pyridine ring is inclined to the mean plane of the amide moiety by 17.60 (8)°. researchgate.net

A crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would also show the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice.

Potential Data from X-ray Crystallography:

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Hydrogen Bonding | The specific intermolecular interactions that stabilize the crystal structure. |

Furthermore, obtaining co-crystal structures of this compound with biological macromolecules, such as enzymes or receptors, would be invaluable. Such structures could reveal the specific binding mode of the compound to its biological target, showing the key intermolecular interactions responsible for its activity. This information is critical for structure-based drug design and for understanding the mechanism of action at a molecular level.

Future Research Directions and Conceptual Applications of 2 Amino 3 Pyridin 4 Yl Propanamide

Potential as a Chemical Probe in Biological Systems

A chemical probe is a small molecule that is used to study and manipulate biological systems. Given the structural features of 2-Amino-3-(pyridin-4-YL)propanamide, it holds conceptual potential as a chemical probe. The pyridine (B92270) ring, a common moiety in biologically active compounds, can participate in various non-covalent interactions, including hydrogen bonding, and metal coordination. This suggests possible interactions with biological targets like enzymes and receptors.

While specific biological activities of this compound are not yet detailed in the literature, related compounds with a pyridine ring have shown potential for enzyme inhibition or receptor modulation, hinting at possible applications in studying neurological or cardiovascular diseases. researchgate.net The development of this compound into a chemical probe would necessitate the synthesis of derivatives, for instance, by incorporating reporter tags such as fluorophores or biotin, to enable the detection and visualization of its interactions within a biological context.

Conceptual Frameworks for this compound as a Scaffold for Novel Ligand Discovery

A scaffold in medicinal chemistry is a core chemical structure from which a library of new compounds can be synthesized. This compound presents a versatile scaffold for the discovery of novel ligands. The core structure features multiple points for chemical modification: the amino group, the amide group, and the pyridine ring.

Libraries of diverse compounds can be generated by:

N-alkylation or N-acylation of the primary amino group.

Substitution on the pyridine ring , which can modulate the electronic properties and steric profile of the molecule.

Modification of the propanamide side chain .

This scaffold is particularly interesting for targeting protein-protein interactions or the active sites of enzymes. For example, screening a library based on a 3-aminopyridin-2-one scaffold, which shares the aminopyridine motif, has led to the identification of inhibitors for kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are significant targets in cancer therapy. This highlights the potential of pyridinyl-containing fragments in designing potent and selective inhibitors.

Integration of this compound Research with Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems. Research on this compound could be integrated with systems biology to elucidate its mechanism of action and potential off-target effects. nih.gov

A systems-level investigation could involve:

High-throughput screening of the compound against a panel of cellular targets to identify its primary binding partners.

Transcriptomic and proteomic analyses of cells treated with the compound to understand its impact on global gene and protein expression profiles.

Computational modeling to simulate the compound's interactions within biological networks and predict its system-wide effects. frontiersin.org

By combining experimental data with computational approaches, a comprehensive understanding of how this compound perturbs cellular pathways can be achieved. This integrated approach is crucial for identifying its potential therapeutic applications and for anticipating any undesirable side effects. For instance, systems metabolic engineering, which combines systems biology with synthetic biology, has been effectively used to optimize the production of amino acids in microorganisms, a strategy that could conceptually be applied to the study and potential production of derivatives of this compound. researchgate.net

Challenges and Opportunities in the Academic Research of this compound

The academic exploration of this compound is accompanied by both challenges and opportunities.

Challenges:

Synthesis: While the synthesis of aminopyridine derivatives is well-established, achieving specific substitution patterns and stereochemistry for compounds like this compound can be complex and may require multi-step synthetic routes. acs.orgresearchgate.net The synthesis of peptides and their analogs can also present challenges related to yield and purity. numberanalytics.com

Limited Existing Research: The scarcity of published data on this specific compound means that researchers must often rely on foundational work and draw parallels from related molecules, which can slow down the initial phases of investigation.

Broad Target Spectrum: The structural similarity to natural amino acids could lead to interactions with multiple cellular components, making it challenging to identify a specific biological target and mechanism of action.

Opportunities:

Novelty: The unexplored nature of this compound provides a significant opportunity for novel discoveries in chemical biology and drug development.

Versatile Scaffold: Its potential as a versatile scaffold for creating diverse chemical libraries opens up avenues for discovering new bioactive molecules for a range of diseases.

Interdisciplinary Research: The study of this compound can foster collaborations between synthetic chemists, biochemists, and computational biologists, leading to a more holistic understanding of its properties and potential applications.

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-(pyridin-4-yl)propanamide, and how can reaction conditions be optimized for higher yields?

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

1H and 13C NMR are critical for confirming regiochemistry and stereochemistry. Key observations include:

- Pyridin-4-yl protons resonate as doublets at δ 7.2–8.5 ppm due to deshielding by the aromatic ring .

- Amide protons (NH) appear as broad singlets at δ 6.8–8.1 ppm, with coupling constants (J = 8–14 Hz) indicating trans-configuration .

- Chiral centers (e.g., S/R configurations) are confirmed via splitting patterns in 1H NMR or chiral chromatography .

For example, in (R)-2-amino-3-(1H-indol-3-yl)-N-[(1-phenylcyclohexyl)methyl]propanamide, the indole NH proton appears at δ 8.12 ppm, while the pyridine protons split into distinct doublets .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data in kinase inhibition studies involving pyridin-4-yl propanamide derivatives?

Discrepancies in IC50 values or selectivity profiles may arise from:

- Assay conditions : Variations in ATP concentration (e.g., 1–10 µM) or incubation time (30 min vs. 2 hours) significantly impact results .

- Protein flexibility : JAK3 inhibitors like N-(Pyridin-4-yl)-3-[1-(4-chlorobenzyl)indol-3-yl]propanamide show IC50 = 27 nM in vitro, but cellular assays may differ due to membrane permeability .

- Data normalization : Use internal controls (e.g., staurosporine for kinase panels) to standardize activity measurements .

Methodological Recommendations :

Q. How can computational modeling guide the design of this compound analogs with improved target binding?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like CYP51 or MOR (μ-opioid receptor). Key steps include:

- Ligand preparation : Optimize protonation states of the pyridine nitrogen and amide group at physiological pH .

- Binding site analysis : For CYP51 inhibitors, the pyridin-4-yl group forms π-π interactions with Phe78, while the propanamide backbone hydrogen-bonds to Thr260 .

- SAR validation : Compare predicted binding energies (ΔG) with experimental IC50 values to refine substituent selection (e.g., electron-withdrawing groups enhance affinity) .

Q. What advanced analytical techniques address challenges in quantifying trace impurities during scale-up synthesis?

- LC-MS/MS : Detect impurities <0.1% using MRM (multiple reaction monitoring) modes. For example, monitor m/z transitions specific to byproducts like deaminated derivatives .

- Chiral SFC : Supercritical fluid chromatography resolves enantiomeric impurities with faster run times (<10 min) compared to HPLC .

- NMR hyphenation : LC-NMR identifies unstable intermediates, such as oxidation products of the pyridine ring .

Methodological Notes

- Stereochemical Purity : Use Marfey’s reagent to derivatize amino groups and confirm enantiomeric excess via HPLC .

- Stability Testing : Assess hydrolytic degradation of the amide bond in PBS (pH 7.4) at 37°C over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.